molecular formula C26H25ClN4O4S B2776196 N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide CAS No. 899938-33-1

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide

Cat. No.: B2776196
CAS No.: 899938-33-1
M. Wt: 525.02
InChI Key: NHBZYRCEBIVAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with two ketone groups at positions 2 and 3. The 3-position of the core is linked to a propanamide chain featuring a methyl(phenyl)carbamoylmethyl group, while the terminal amide nitrogen is bonded to a 2-(4-chlorophenyl)ethyl moiety. This structural complexity confers unique physicochemical properties, including moderate hydrophobicity (logP ~3.2 predicted) and hydrogen-bonding capacity (3 donors, 6 acceptors), which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4S/c1-29(20-5-3-2-4-6-20)23(33)17-31-21-13-16-36-24(21)25(34)30(26(31)35)15-12-22(32)28-14-11-18-7-9-19(27)10-8-18/h2-10,13,16,21,24H,11-12,14-15,17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMQZZYVVTLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H25ClN4O4S
  • Molecular Weight : 525.02 g/mol
  • Purity : Typically around 95% .

The structure incorporates a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity in various therapeutic contexts.

This compound primarily exhibits its biological effects through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, necessary for DNA synthesis and repair. By inhibiting DHFR, the compound can impede cell proliferation, particularly in cancer cells .

Therapeutic Applications

The compound's biological activity suggests several therapeutic applications:

  • Antitumor Activity : It has shown promise in inhibiting tumor growth in various cancer models by disrupting DNA synthesis.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways.
  • Antiparasitic Properties : The structural analogs have demonstrated efficacy against certain parasitic infections .

Case Studies and Research Findings

A review of recent literature reveals significant findings related to the biological activity of similar thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Efficacy : A study highlighted that derivatives with similar structures exhibited potent antitumor effects against melanoma and urothelial cancer cells. The mechanism involved the induction of apoptosis through the inhibition of key signaling pathways .
  • Inhibition of DHFR : Research indicated that compounds targeting DHFR showed high affinity and selectivity, leading to reduced cell viability in cancer lines .
  • Combination Therapies : The compound's effectiveness was enhanced when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth via DHFR inhibition
Anti-inflammatoryModulates inflammatory responses
AntiparasiticEffective against specific parasitic infections

Case Study Results

Study FocusCompound TestedEfficacy Observed
MelanomaThieno[3,2-d]pyrimidine derivativeSignificant tumor growth inhibition
Urothelial CancerSimilar structural analogsInduction of apoptosis
Synergistic EffectsCombination with other antitumor agentsEnhanced overall efficacy

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Compounds containing thieno[3,2-d]pyrimidine structures have been studied for their potential anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation and survival. Research indicates that derivatives can effectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapies .
  • Antimicrobial Properties
    • The compound may exhibit antimicrobial activity against various bacterial strains. Studies have shown that thieno derivatives can disrupt bacterial cell walls or interfere with metabolic pathways, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • There is emerging evidence suggesting that compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide may have anti-inflammatory properties. This can be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases by modulating immune responses .

Case Study 1: Anticancer Activity

A study published in Nature Communications highlights the synthesis of various thieno[3,2-d]pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated that specific modifications to the compound structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Evaluation

In a recent publication in MDPI, researchers synthesized a series of thiazole derivatives related to thieno compounds and tested their antimicrobial efficacy against Gram-negative bacteria. The findings suggested that modifications similar to those found in this compound could yield potent antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerKinase inhibition
AntimicrobialDisruption of cell wall
Anti-inflammatoryImmune modulation

Comparison with Similar Compounds

Core Modifications

  • N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1): This analogue shares the thieno[3,2-d]pyrimidine core but lacks the 2,4-dioxo groups and propanamide chain. Instead, it has a single 4-oxo group and an acetamide-linked 2-chloro-4-methylphenyl substituent.
Parameter Target Compound CAS 1105223-65-1
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidin-4-one
Substituent at Position 3 Propanamide chain Acetamide
Terminal Group 4-Chlorophenyl ethyl 2-Chloro-4-methylphenyl
Molecular Weight ~525 g/mol 409.89 g/mol

Substituent Variations

  • Its pyrrolidine-ethoxy group confers higher solubility (melting point 163.6–165.5°C) compared to the target compound’s lipophilic 4-chlorophenyl ethyl group .

Computational and Bioactivity Comparisons

  • Proteomic Interaction Signatures: Using platforms like CANDO (), the target compound may cluster with other thienopyrimidines exhibiting multitargeted interactions (e.g., kinase inhibition). However, its unique substituents could reduce similarity scores (<0.7 cosine) compared to simpler analogues .
  • Docking Performance : Glide XP scoring () predicts enhanced binding for the target compound due to hydrophobic enclosure by the 4-chlorophenyl group and hydrogen bonding via the carbamoyl moiety. This contrasts with CAS 1105223-65-1, which lacks the 2-oxo group critical for polar interactions .

Q & A

Basic: What are the optimal synthetic protocols for this compound, and how can purity be validated?

Methodological Answer:
The synthesis involves multi-step reactions, including formation of the thieno[3,2-d]pyrimidine core and subsequent substitutions. Key steps include:

  • Solvent/Temperature Control : Use dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for nucleophilic substitutions .
  • Characterization : Validate purity via HPLC (≥95% purity) and structural confirmation using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Basic: What structural features contribute to its biological activity?

Methodological Answer:
Critical features include:

  • Thieno[3,2-d]pyrimidine Core : Facilitates π-π stacking with biological targets .
  • 4-Chlorophenyl Ethyl Group : Enhances lipophilicity and target binding via hydrophobic interactions .
  • Methyl(phenyl)carbamoyl Side Chain : Modulates solubility and hydrogen-bonding capacity .
    Comparative studies with analogs (e.g., N-(4-chlorophenyl)acetamide) highlight the necessity of the thienopyrimidine core for activity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding affinity with cellular assays (e.g., IC50_{50} in cancer cell lines) .
  • Impurity Profiling : Use LC-MS to rule out side products (>99% purity required) .

Advanced: How to design target-specific analogs for improved potency?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
  • Molecular Docking : Use AutoDock4 to predict binding poses with targets like kinases or proteases .
  • Synthetic Focus : Modify the carbamoyl methyl group to introduce bioisosteres (e.g., sulfonamide) for enhanced solubility .

Advanced: What methodologies elucidate its interaction mechanisms with biological targets?

Methodological Answer:

  • Computational Docking : AutoDockTools4 for flexible receptor modeling, particularly for enzymes with active-site flexibility .
  • Kinetic Studies : SPR or isothermal titration calorimetry (ITC) to measure binding constants (KD_D) .
  • X-ray Crystallography : Resolve co-crystal structures with targets (e.g., HIV protease) to identify critical interactions .

Advanced: How does its stability under physiological conditions impact pharmacological applications?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and oxidative (H2_2O2_2) conditions. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism. Identify major metabolites with LC-MS/MS .

Advanced: How to differentiate its activity from structural analogs?

Methodological Answer:

  • Comparative Bioassays : Test analogs (e.g., N-(2-chloro-5-fluorophenyl)- derivatives) in parallel for IC50_{50} differences .
  • Molecular Dynamics (MD) Simulations : Simulate binding trajectories to compare residence times and interaction networks .
  • Selectivity Profiling : Screen against panels of related targets (e.g., kinase families) to identify off-target effects .

Advanced: What computational strategies predict its ADMET properties?

Methodological Answer:

  • In Silico Tools : Use SwissADME for bioavailability radar plots and BOILED-Egg models to predict gastrointestinal absorption .
  • CYP Inhibition Assays : Virtual screening with DeepCYP to identify potential drug-drug interactions .
  • Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Key Structural Analogs and Their Features (Based on )

Compound NameStructural DifferencesBiological Impact
N-(4-chlorophenyl)acetamideLacks thienopyrimidine coreReduced kinase inhibition
2-fluoro-N-(4-chlorophenyl)benzamideFluorine substituent on phenylAltered target selectivity
N-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetamidePyrrolopyrimidine coreEnhanced DNA-binding activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.